molecular formula C8H8N2O2 B13692852 3-Amino-5-methoxybenzisoxazole

3-Amino-5-methoxybenzisoxazole

Cat. No.: B13692852
M. Wt: 164.16 g/mol
InChI Key: VUZUPXNRDCNUGA-UHFFFAOYSA-N
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Description

3-Amino-5-methoxybenzisoxazole is a heterocyclic compound that features an isoxazole ring fused with a benzene ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both amino and methoxy groups on the benzisoxazole ring imparts unique chemical properties to the compound, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-methoxybenzisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-methoxybenzoic acid with hydroxylamine hydrochloride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-methoxybenzisoxazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The isoxazole ring can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 3-nitro-5-methoxybenzisoxazole.

    Reduction: Formation of 3-amino-5-methoxybenzisoxazoline.

    Substitution: Formation of 3-amino-5-alkoxybenzisoxazole derivatives.

Scientific Research Applications

3-Amino-5-methoxybenzisoxazole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of enzyme inhibitors and receptor modulators.

    Industry: The compound can be used in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Amino-5-methoxybenzisoxazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the methoxy group can enhance lipophilicity and membrane permeability. The isoxazole ring can participate in π-π interactions with aromatic residues, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

  • 3-Amino-5-methylisoxazole
  • 3-Amino-5-chlorobenzisoxazole
  • 3-Amino-5-fluorobenzisoxazole

Comparison: 3-Amino-5-methoxybenzisoxazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to 3-Amino-5-methylisoxazole, the methoxy derivative may exhibit different solubility and pharmacokinetic properties. The presence of halogen atoms in 3-Amino-5-chlorobenzisoxazole and 3-Amino-5-fluorobenzisoxazole can significantly alter their electronic properties and reactivity compared to the methoxy derivative.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

5-methoxy-2,1-benzoxazol-3-amine

InChI

InChI=1S/C8H8N2O2/c1-11-5-2-3-7-6(4-5)8(9)12-10-7/h2-4H,9H2,1H3

InChI Key

VUZUPXNRDCNUGA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(ON=C2C=C1)N

Origin of Product

United States

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